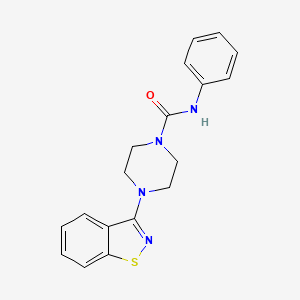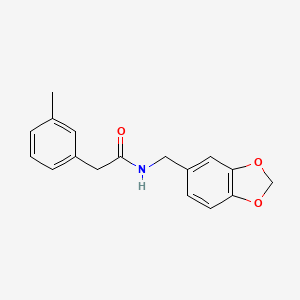![molecular formula C9H11F3N4O3 B5462580 3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5462580.png)
3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMOC, and it has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in many different fields.
作用机制
The mechanism of action of TFMOC is complex and not fully understood. However, it is known that this compound binds to specific sites on proteins and can modulate their activity. This makes it a valuable tool for studying the function of proteins and identifying potential drug targets.
Biochemical and physiological effects:
TFMOC has a wide range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways. These effects make it a valuable tool for researchers studying a wide range of biological processes.
实验室实验的优点和局限性
The advantages of using TFMOC in lab experiments include its ability to selectively bind to specific sites on proteins, its broad range of biochemical and physiological effects, and its potential applications in drug discovery. However, there are also limitations to using this compound, including its complex synthesis process, its potential toxicity, and the need for specialized equipment and expertise to work with it safely.
未来方向
There are many potential future directions for research involving TFMOC. Some of these directions include:
1. Further studies of the mechanism of action of TFMOC, including identification of specific protein targets and elucidation of the molecular interactions involved.
2. Development of new synthetic methods for TFMOC that are more efficient and cost-effective.
3. Exploration of the potential therapeutic applications of TFMOC, including its use as a drug candidate for the treatment of various diseases.
4. Investigation of the potential environmental impacts of TFMOC and its byproducts, and development of strategies for minimizing these impacts.
Overall, TFMOC is a valuable tool for scientific research, with a wide range of potential applications and future directions for investigation. Its complex synthesis process and potential limitations must be carefully considered, but its unique properties make it a valuable addition to the toolkit of any researcher working in the field of biochemistry and molecular biology.
合成方法
The synthesis of TFMOC is a complex process that involves several steps. The starting materials for the synthesis are morpholine, trifluoroacetic anhydride, and 5-amino-1,2,4-oxadiazole-3-carboxylic acid. These materials are combined in a reaction vessel and heated under controlled conditions to form the final product, TFMOC.
科学研究应用
TFMOC has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. This compound has been found to be particularly useful in studies of protein-ligand interactions, where it can be used to probe the binding sites of proteins and identify potential drug targets.
属性
IUPAC Name |
3-[[2-(trifluoromethyl)morpholin-4-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O3/c10-9(11,12)5-3-16(1-2-18-5)4-6-14-8(7(13)17)19-15-6/h5H,1-4H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGHJVSMNAJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NOC(=N2)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(4-ethylphenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5462504.png)
![1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5462506.png)
![ethyl 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5462513.png)
![8-[3-methyl-5-(phenoxymethyl)-2-furoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5462517.png)

![1-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5462544.png)

![allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate](/img/structure/B5462551.png)
![1-(2,6-dimethylphenyl)-5-{1-[hydroxy(methyl)amino]cyclohexyl}-1H-tetrazole](/img/structure/B5462555.png)
![4-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5462560.png)
![N-[5-(1-pyrrolidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5462566.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5462592.png)
![N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5462599.png)
![(2R)-1-oxo-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-2-amine](/img/structure/B5462602.png)
